![molecular formula C20H23N5O3S B6564247 N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzene-1-sulfonamide CAS No. 946371-32-0](/img/structure/B6564247.png)
N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzene-1-sulfonamide
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Description
This compound is a sulfonamide derivative, which is a class of organic compounds widely used in medicinal chemistry. Sulfonamides have a -SO2NH2 group attached to a benzene ring. They are known for their antibacterial properties and are used in antibiotics .
Molecular Structure Analysis
The compound has a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and an aromatic benzene ring. It also contains a dimethylamino group, which can participate in various chemical reactions .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups are known to undergo a variety of reactions. For example, the dimethylamino group can participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. While specific properties for this compound are not available, we can infer that it might be soluble in polar solvents due to the presence of polar functional groups .Mechanism of Action
Target of Action
The primary target of the compound is currently unknown. The compound’s structure suggests that it may interact with proteins or peptides through their amino-groups . .
Mode of Action
Based on its structure, it is plausible that the compound could form stable bonds with its targets, potentially altering their function . The presence of a sulfonamide group might suggest some interaction with enzymes or receptors that have affinity for sulfonamides.
Pharmacokinetics
The compound’s logP value of 3.0957 and logD value of 1.8388 suggest that it is somewhat lipophilic, which could influence its absorption and distribution . Its polar surface area of 94.082 could also impact its ability to cross biological membranes . .
properties
IUPAC Name |
N-[4-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3S/c1-14-13-19(25(2)3)23-20(21-14)22-15-5-7-16(8-6-15)24-29(26,27)18-11-9-17(28-4)10-12-18/h5-13,24H,1-4H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFPPHJJXYWHVSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OC)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzene-1-sulfonamide |
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